molecular formula C20H16N2O2S B2439234 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione CAS No. 889287-43-8

7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione

Cat. No.: B2439234
CAS No.: 889287-43-8
M. Wt: 348.42
InChI Key: RGVYQOGXIONOQP-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a unique hybrid structure combining a 4-thionechromene core with a 1-phenyl-1H-pyrazole substituent. Chromene and pyrazole rings are both prominent pharmacophores in medicinal chemistry, known for their wide range of biological activities . Chromene derivatives are extensively investigated as potent small-molecule agents with multiple mechanisms of action against cancer cells. Notably, certain 4H-chromene compounds are recognized as synthetically feasible structural analogs of natural products like podophyllotoxin and are known to inhibit tubulin polymerization, bind to the colchicine site, induce cell cycle arrest, and activate apoptosis pathways . The inclusion of a pyrazole ring further enhances the research value, as this heterocycle is a key component in several therapeutic agents and is widely used as a versatile building block in organic synthesis to develop new bioactive molecules . The specific replacement of the more common 4-oxo group with a 4-thione group in this compound is a significant molecular modification. This alteration is likely to influence the compound's electronic properties, lipophilicity, and potential hydrogen-bonding interactions with biological targets, making it a valuable probe for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential as a versatile precursor for the development of novel therapeutic agents, with a particular interest in oncology research . It is also relevant in the synthesis of chromene-pyrazole dyads and other complex heterocyclic systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methoxy-2-methyl-3-(1-phenylpyrazol-4-yl)chromene-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-13-19(14-11-21-22(12-14)15-6-4-3-5-7-15)20(25)17-9-8-16(23-2)10-18(17)24-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVYQOGXIONOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)C2=C(O1)C=C(C=C2)OC)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrazole moiety: This step involves the reaction of the chromene intermediate with a phenylhydrazine derivative to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Thione-Specific Reactivity

The 4-thione group demonstrates nucleophilic character, enabling several reaction pathways:

Reaction TypeReagents/ConditionsProduct FormedKey Observations
Oxidation H₂O₂, O₂ (catalytic)Disulfide dimerRequires basic conditions for stabilization of reactive intermediates
Nucleophilic Attack Alkyl halides (R-X)Thioether derivativesSteric hindrance from pyrazole limits reactivity at C3 position
Cyclocondensation Hydrazines Pyrazolo[3,4-d]thiazolesRegioselectivity influenced by chromene’s electron-withdrawing groups

Mechanistic Insight : The thione’s sulfur atom participates in lone-pair donation, facilitating oxidation to disulfides under mild conditions. Nucleophilic substitution at the thiocarbonyl group proceeds via a tetrahedral intermediate stabilized by resonance with the chromene system.

Pyrazole Functionalization

The 1-phenylpyrazole moiety undergoes electrophilic substitution and coordination reactions:

Reaction TypeConditionsOutcomeBiological Relevance
Nitration HNO₃/H₂SO₄, 0°C5-Nitro-pyrazole derivativeEnhanced antimicrobial activity
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsBiaryl-functionalized analogsImproved pharmacokinetic properties
Metal Coordination Cu(II)/Zn(II) saltsStable metal complexesPotential anticancer applications

Structural Impact : Electron-donating methoxy and methyl groups on the chromene ring direct electrophilic attacks to the pyrazole’s C5 position, as confirmed by DFT calculations in related systems .

Chromene Ring Modifications

The fused benzopyran system participates in ring-opening and cycloaddition reactions:

Reaction TypeConditionsProductsYield (%)
Acid-Catalyzed Hydrolysis HCl (conc.), reflux2-Methyl-7-methoxy-thiophenol68–72
Diels-Alder Reaction Maleic anhydride, ΔFused tetracyclic adducts55–60

Notable Limitation : The 7-methoxy group reduces ring strain, making the chromene less reactive toward pericyclic reactions compared to non-substituted analogs .

Cross-Coupling Reactions

The compound serves as a substrate for C–C bond-forming reactions:

Reaction TypeCatalytic SystemCoupling PartnerSelectivity
Heck Reaction Pd(OAc)₂, PPh₃StyrenesC2-position of chromene
Sonogashira Coupling CuI, PdCl₂(PPh₃)₂Terminal alkynesPyrazole C4 position

Challenges : Competing coordination of the thione sulfur to palladium catalysts reduces reaction efficiency, necessitating ligand optimization .

Biological Activity Modulation

Derivatization strategies correlate with pharmacological outcomes:

Derivative TypeTested ActivityIC₅₀/EC₅₀ ValuesSource Organism
Glycosylated analogsAntibacterial4.8 µM (E. coli)Gram-negative pathogens
Metal complexesAntiproliferative12.3 µM (HeLa)Human cervical carcinoma

Key Finding : Introduction of hydrophilic groups (e.g., glycosyl) improves solubility without compromising target binding affinity .

Scientific Research Applications

Biological Activities

Research indicates that 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that compounds related to this structure possess significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and liver cancer (HUH7) cells. The compound's mechanism may involve inducing apoptosis or inhibiting cell proliferation .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria. Preliminary results suggest effective inhibition against certain strains, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

Some studies suggest that derivatives of chromenes exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The thione functionality may play a role in modulating inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the applications of related compounds:

StudyFocusFindings
Özyazıcı et al. (2021)Synthesis of thione derivativesIdentified antimicrobial and cytotoxic activities against specific bacterial strains and cancer cell lines .
Abdel-Wahab et al. (2024)Novel heterocycles containing pyrazoleReported improved biological activities compared to simpler derivatives .
PubChem DatabaseStructural data and propertiesCompiled information on chemical properties and potential applications .

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione would depend on its specific biological activity. Generally, chromene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrazole moiety might enhance binding affinity to certain targets, while the thione group could participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione: Similar structure but with a hydroxy group instead of a methoxy group.

    2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione: Lacks the methoxy group.

    7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-one: Contains a carbonyl group instead of a thione group.

Uniqueness

The presence of the methoxy group in 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione might enhance its solubility and bioavailability compared to similar compounds

Biological Activity

7-Methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

C19H18N2O2S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a chromene core with a methoxy group and a pyrazole substituent, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

Cell Line IC50 (µM) Reference
HCT116 (Colon Cancer)10.5
HEP2 (Laryngeal Cancer)8.3
A549 (Lung Cancer)12.0

These results indicate that the compound exhibits potent activity against colon and laryngeal cancer cells, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects involves inducing apoptosis in cancer cells. Studies have shown that it activates caspase pathways, leading to programmed cell death. Furthermore, it has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could potentially serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Pharmaceutical Research evaluated the efficacy of this compound against HCT116 and HEP2 cell lines. The researchers reported that treatment with the compound resulted in significant cell death and reduced tumor growth in xenograft models .
  • Antimicrobial Efficacy Study : Another study investigated the antimicrobial properties against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus, highlighting its potential for treating infections caused by resistant strains .

Q & A

Q. What are the optimal synthetic routes for preparing 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrazole hydrazines and chromene-thione precursors. Microwave-assisted methods (e.g., 60–80 W irradiation for 15–30 minutes) enhance reaction efficiency compared to conventional reflux . Post-synthesis, recrystallization in ethanol or toluene yields pure crystals suitable for structural analysis . Key intermediates, such as pyrazole derivatives, may require protection/deprotection of functional groups to avoid side reactions during cyclization .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR/IR : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm substituent positions and hydrogen bonding (e.g., thione tautomerism). IR can validate the C=S stretch (~1200–1250 cm1^{-1}) .
  • XRD : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and conjugation effects. For example, dihedral angles between pyrazole and chromene planes (e.g., ~13° in related structures) indicate conjugation .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess molecular planarity and disorder .

Q. How can solubility challenges be addressed for in vitro bioassays?

  • Methodological Answer : Use DMSO as a primary solvent (≤1% v/v) for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4). For compounds with poor solubility, sonication (15–30 minutes) or co-solvents (e.g., PEG-400) may improve dispersion. Centrifugation (10,000 × g, 5 minutes) removes insoluble aggregates prior to assays .

Advanced Research Questions

Q. How to design in vitro assays for evaluating cyclooxygenase (COX-1/COX-2) inhibition?

  • Methodological Answer :
  • Whole Blood Assay : Incubate heparinized human blood with the compound (1–100 µM) and measure prostaglandin E2_2 (PGE2_2) via ELISA after calcium ionophore stimulation. Compare inhibition rates between COX-1 (constitutive) and COX-2 (LPS-induced) isoforms .
  • Platelet Aggregation : Use arachidonic acid (1 mM) or collagen (2 µg/mL) as agonists in platelet-rich plasma. Monitor aggregation via turbidimetry (λ = 600 nm) and calculate IC50_{50} values .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Purity Validation : Confirm compound integrity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and LC-MS .
  • Assay Replication : Standardize cell lines (e.g., THP-1 for COX-2) and control for batch-to-batch variability in reagents.
  • Computational Validation : Perform molecular docking (AutoDock4) to assess binding affinity consistency across COX isoforms. Flexible sidechain residues (e.g., Arg120, Tyr355) should be included in docking grids .

Q. What are best practices for molecular docking studies targeting pyrazole-chromene derivatives?

  • Methodological Answer :
  • Receptor Preparation : Use AutoDockTools to add polar hydrogens, assign Gasteiger charges, and define flexible residues (e.g., catalytic sites).
  • Docking Parameters : Apply Lamarckian genetic algorithms (50 runs, population size = 150) with a grid box covering the active site (e.g., 60 × 60 × 60 Å). Validate poses using RMSD clustering (<2.0 Å) .
  • Post-Docking Analysis : Calculate binding free energies (MM/PBSA) and compare with experimental IC50_{50} values. Use PyMOL for visualization of hydrogen bonds and π-π interactions .

Q. How to interpret crystallographic data for conjugation effects between heterocyclic moieties?

  • Methodological Answer : Analyze dihedral angles (e.g., 13.28° between pyrazole and chromene planes) and bond alternation patterns. Conjugation is supported by planar geometries (max. deviation ≤0.03 Å from least-squares planes) and shortened C–C bonds (1.40–1.45 Å) at junction points . Use SHELXL refinement with anisotropic displacement parameters to resolve disorder in aromatic systems .

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